molecular formula C21H18N6O6 B2530283 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893936-29-3

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2530283
CAS No.: 893936-29-3
M. Wt: 450.411
InChI Key: QLFLJLVUXOVMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a benzodioxole ring, a dimethoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Dimethoxyphenyl Group: The dimethoxyphenyl group is prepared by methylation of a phenol derivative using dimethyl sulfate in the presence of a base.

    Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is formed through a multi-step process involving the condensation of an appropriate amine with a triazole derivative, followed by cyclization and oxidation steps.

    Coupling of the Fragments: The final step involves coupling the benzodioxole ring, the dimethoxyphenyl group, and the triazolopyrimidine core through an acylation reaction using acetic anhydride and a suitable catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific substituents on the aromatic rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O6/c1-30-14-6-4-13(8-16(14)31-2)27-20-19(24-25-27)21(29)26(10-22-20)9-18(28)23-12-3-5-15-17(7-12)33-11-32-15/h3-8,10H,9,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFLJLVUXOVMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.